molecular formula C21H26N2O5S2 B11344080 Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11344080
M. Wt: 450.6 g/mol
InChI Key: JCQRZPJCHOHHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of a benzoate ester, a piperidine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides under controlled conditions.

    Coupling with Benzoate Ester: The final step involves coupling the piperidine intermediate with the benzoate ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Alkyl halides for nucleophilic substitution at the piperidine nitrogen.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the interactions of piperidine derivatives with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene sulfonyl group may enhance binding affinity or specificity. The benzoate ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene, which are used in medicinal chemistry and material science.

    Piperidine Derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent inhibitors of protein kinase B (PKB).

Uniqueness

Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoate ester, a piperidine ring, and a thiophene sulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

butyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H26N2O5S2/c1-2-3-14-28-21(25)17-6-8-18(9-7-17)22-20(24)16-10-12-23(13-11-16)30(26,27)19-5-4-15-29-19/h4-9,15-16H,2-3,10-14H2,1H3,(H,22,24)

InChI Key

JCQRZPJCHOHHRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.